molecular formula C30H52O24 B12053036 Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc CAS No. 72468-43-0

Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc

Cat. No.: B12053036
CAS No.: 72468-43-0
M. Wt: 796.7 g/mol
InChI Key: CFAMAWVZEVLFJH-NCWFDBPASA-N
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Description

Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is a complex carbohydrate structure known as a glycan. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. It is also referred to as a blood group B pentasaccharide due to its presence in blood group antigens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves multiple steps of glycosylation reactions. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially linked using glycosylation reactions, which are catalyzed by glycosyltransferases or chemical catalysts. The reaction conditions often include the use of solvents like dichloromethane and activators such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this glycan can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes are capable of transferring specific sugar moieties to acceptor molecules, allowing for the efficient and selective synthesis of complex glycans. The process can be scaled up using bioreactors to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent degradation of the glycan structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to the formation of derivatives with different properties .

Scientific Research Applications

Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: It plays a role in cell-cell recognition and signaling processes.

    Medicine: It is involved in the development of blood group antigens and can be used in blood typing and transfusion medicine.

    Industry: It is used in the production of glycoproteins and other glycan-based products.

Mechanism of Action

The mechanism of action of Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, such as signal transduction pathways and immune responses. The molecular targets include lectins and other carbohydrate-binding proteins that recognize the specific glycan structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fuc(a1-2)[Gal(a1-3)]Gal(b1-4)[Fuc(a1-3)]Glc is unique due to its specific sequence and linkage of sugar units, which confer distinct biological properties. Its presence in blood group antigens makes it particularly important in medical applications .

Properties

CAS No.

72468-43-0

Molecular Formula

C30H52O24

Molecular Weight

796.7 g/mol

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(3R,4R,5R,6R)-2,3-dihydroxy-5-[(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C30H52O24/c1-6-11(34)15(38)18(41)27(46-6)53-24-21(44)26(45)48-10(5-33)22(24)51-30-25(54-28-19(42)16(39)12(35)7(2)47-28)23(14(37)9(4-32)50-30)52-29-20(43)17(40)13(36)8(3-31)49-29/h6-45H,3-5H2,1-2H3/t6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+,25+,26?,27-,28-,29+,30-/m0/s1

InChI Key

CFAMAWVZEVLFJH-NCWFDBPASA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)C)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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